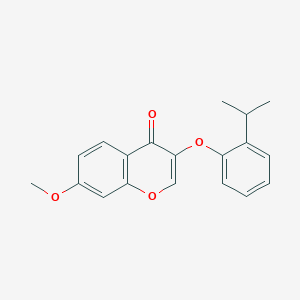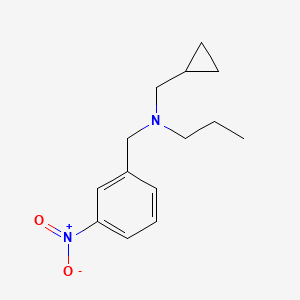![molecular formula C20H26N2O2 B5658576 N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5658576.png)
N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-2,3,6-trimethyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions starting from readily available materials. For instance, the practical and large-scale synthesis of related quinoline compounds can involve starting materials such as 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. These processes may include reactions like hydrogenation, Birch reduction, and acidic cyclization to yield high-purity products (Bänziger et al., 2000).
Molecular Structure Analysis
Quinoline derivatives, including those similar to N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-2,3,6-trimethyl-4-quinolinecarboxamide, often display polymorphic modifications, which are crucial for their properties and applications. Structural analyses, including X-ray diffraction, reveal detailed insights into their molecular configurations, intermolecular interactions, and polymorphism (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline compounds can undergo a variety of chemical reactions, including electrophilic cyclization reactions and interactions with sulfides, leading to a wide array of derivatives. These reactions are influenced by the electronic properties of the aromatic rings, facilitating the synthesis of methoxy-2-quinolones under certain conditions (Toda et al., 2000).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their polymorphic forms, are vital for their function and application in various fields. These properties are often characterized using techniques like crystallography and NMR to understand the material's stability, solubility, and crystal packing (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are largely determined by their molecular structure, which can be tuned to achieve desired reactivity and stability. Studies focusing on the synthesis routes and reactivity of these compounds reveal insights into their potential uses and modifications for specific applications (Toda et al., 2000).
properties
IUPAC Name |
N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]-2,3,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-12-8-9-18-16(10-12)19(13(2)14(3)21-18)20(23)22-17-7-5-6-15(17)11-24-4/h8-10,15,17H,5-7,11H2,1-4H3,(H,22,23)/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCJEIOKROQNQQ-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC3CCCC3COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N[C@@H]3CCC[C@@H]3COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)
![4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)

![(4aR*,7aS*)-1-(3-methylbut-2-en-1-yl)-4-(3-phenoxypropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658507.png)
![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5658520.png)
![(3R*,4R*)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5658549.png)

![6-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5658564.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}chromane-3-carboxamide](/img/structure/B5658568.png)
![5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid](/img/structure/B5658574.png)
![methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5658580.png)

